Product packaging for H-Phe-Nle-Arg-Phe-NH2(Cat. No.:CAS No. 83903-26-8)

H-Phe-Nle-Arg-Phe-NH2

Cat. No.: B14420228
CAS No.: 83903-26-8
M. Wt: 580.7 g/mol
InChI Key: ADPWXDVLUQPBQP-QORCZRPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Phe-Nle-Arg-Phe-NH2 is a synthetic tetrapeptide analog supplied as a white or off-white lyophilized powder for research applications . This compound features a modified structure, incorporating Norleucine (Nle), a non-coded amino acid known for its metabolic stability, which can enhance the peptide's properties in biological assays . The peptide's sequence is analogous to core pharmacophores found in endogenous signaling peptides, particularly those related to the melanocortin system, which regulates physiological functions like skin pigmentation . The strategic replacement of natural amino acids with Nle is a documented approach to fine-tune receptor selectivity and potency by reducing electrostatic interactions with non-target receptors . Consequently, this peptide is a valuable tool for neuroscientists and endocrinologists studying GPCR signaling, ligand-receptor interactions, and the design of selective peptide analogs. Its potential research applications also extend to preliminary investigations in models of energy balance and immune response. This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Proper handling procedures by qualified laboratory personnel are required .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44N8O4 B14420228 H-Phe-Nle-Arg-Phe-NH2 CAS No. 83903-26-8

Properties

CAS No.

83903-26-8

Molecular Formula

C30H44N8O4

Molecular Weight

580.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanamide

InChI

InChI=1S/C30H44N8O4/c1-2-3-15-23(36-27(40)22(31)18-20-11-6-4-7-12-20)28(41)37-24(16-10-17-35-30(33)34)29(42)38-25(26(32)39)19-21-13-8-5-9-14-21/h4-9,11-14,22-25H,2-3,10,15-19,31H2,1H3,(H2,32,39)(H,36,40)(H,37,41)(H,38,42)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1

InChI Key

ADPWXDVLUQPBQP-QORCZRPOSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Biology Approaches for H Phe Nle Arg Phe Nh2

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing peptides like H-Phe-Nle-Arg-Phe-NH2. This technique involves assembling the peptide chain sequentially while one end is attached to an insoluble solid support, which simplifies the purification process by allowing easy removal of excess reagents and byproducts through filtration and washing. lifetein.comiris-biotech.de

Optimization of Fmoc and Boc-Strategy Applications

Two primary strategies are employed in SPPS: the Fmoc (9-fluorenylmethyloxycarbonyl) and the Boc (tert-butyloxycarbonyl) strategies. americanpeptidesociety.org The choice between them depends on the specific peptide sequence and desired outcome.

The Fmoc/tBu strategy is widely used due to its milder deprotection conditions. lifetein.comiris-biotech.de The Nα-Fmoc protecting group is base-labile, typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comnih.gov Side-chain protecting groups, such as tert-butyl (tBu), are acid-labile and are removed during the final cleavage from the resin. iris-biotech.de This orthogonality allows for the selective removal of the Fmoc group without affecting the side-chain protectors. chempep.com For the synthesis of this compound, the arginine residue presents a particular challenge due to its bulky and highly basic guanidinium (B1211019) side chain. The use of Fmoc-Arg(Pbf)-OH is common, where Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is an acid-labile protecting group for the guanidino function. chempep.commedchemexpress.commedchemexpress.com The Pbf group is efficiently removed by trifluoroacetic acid (TFA) during the final cleavage step. chempep.com

The Boc/Bzl strategy , while older, remains relevant, particularly for hydrophobic sequences where aggregation can be an issue. peptide.com This method uses the acid-labile Boc group for temporary Nα-protection, which is removed with TFA. peptide.com Side-chain protecting groups are typically benzyl-based (Bzl) and require a strong acid like hydrofluoric acid (HF) for final cleavage. lifetein.compeptide.com The repeated acidic conditions for Boc removal can protonate the newly exposed N-terminus, which can help reduce peptide aggregation. peptide.com

StrategyNα-ProtectionDeprotection ConditionSide-Chain ProtectionFinal CleavageAdvantagesDisadvantages
Fmoc/tBu Fmoc (Base-labile)20-50% Piperidine in DMF lifetein.comnih.govtBu-based (Acid-labile) iris-biotech.deStrong acid (e.g., TFA) chempep.comMilder conditions, easier automation. lifetein.comamericanpeptidesociety.orgPotential for aggregation, Fmoc group hydrophobicity. csic.es
Boc/Bzl Boc (Acid-labile)TFA peptide.comBzl-based (Strong acid-labile) peptide.comStrong acids (e.g., HF) lifetein.comCan reduce aggregation in hydrophobic sequences. peptide.comHarsher deprotection conditions, use of hazardous HF. iris-biotech.deamericanpeptidesociety.org

Resin Matrix Selection and Functionalization for Peptide Elongation

The choice of solid support (resin) is critical for a successful synthesis. biotage.com The resin's properties, such as its composition and swelling capacity, directly impact reaction efficiency and the purity of the final peptide.

Polystyrene (PS) resins , cross-linked with divinylbenzene, are a traditional choice due to their chemical stability. However, their hydrophobic nature can promote peptide aggregation, especially for longer or more complex sequences. biotage.com

Polyethylene glycol (PEG)-grafted resins , such as TentaGel® and ChemMatrix®, offer improved performance. unibo.it These resins are more polar and exhibit excellent swelling in a variety of solvents, which enhances the accessibility of the growing peptide chain to reagents and can disrupt secondary structure formation that leads to aggregation. biotage.com ChemMatrix®, a 100% PEG-based resin, is particularly effective for synthesizing difficult or hydrophobic peptides. biotage.com

For synthesizing a C-terminally amidated peptide like this compound, a resin functionalized with an appropriate linker is required. The Rink Amide resin is a common choice. unibo.it This resin has a linker that is sensitive to TFA, allowing for the cleavage of the peptide from the support to yield a C-terminal amide upon treatment with the cleavage cocktail. unibo.it The synthesis starts by attaching the C-terminal amino acid, Fmoc-Phe-OH, to the Rink Amide resin. Subsequent amino acids (Arg, Nle, Phe) are then coupled sequentially.

Resin TypeCompositionKey FeaturesRecommended for
Polystyrene (PS) Polystyrene cross-linked with divinylbenzene. Good chemical stability, hydrophobic. Small, non-aggregating peptides.
TentaGel® PEG grafted onto a polystyrene matrix. Amphiphilic, good swelling in various solvents. unibo.itDemanding peptides.
ChemMatrix® 100% PEG-based polymer. High chemical stability, superior swelling, reduces aggregation. biotage.comLong, difficult, and hydrophobic peptides.
Amino-Li-Resin Polyacrylamide fiber resin. csic.esExcellent mechanical and chemical stability. csic.esDifficult sequences and hindered amino acids. csic.es

Cleavage and Deprotection Strategies for this compound

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. sigmaaldrich.com This is typically achieved by treating the peptide-resin with a strong acid cocktail. google.com

For a peptide synthesized using the Fmoc/tBu strategy, a common cleavage cocktail consists of TFA as the primary cleaving agent, along with a mixture of "scavengers." sigmaaldrich.com These scavengers are crucial for trapping the highly reactive cationic species that are generated from the protecting groups and the resin linker during cleavage. sigmaaldrich.com Without scavengers, these reactive species can cause unwanted side reactions with nucleophilic amino acid residues.

A widely used non-malodorous cleavage cocktail is a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) . nih.govsigmaaldrich.com TIS acts as an effective scavenger for carbocations. For peptides containing arginine protected with Pbf, this mixture is generally sufficient for complete deprotection. sigmaaldrich.com The cleavage process involves incubating the dried peptide-resin in the cocktail for a period of 1 to 3 hours at room temperature. nih.govrsc.org Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, washed, and then dried. nih.gov

Cleavage Cocktail ComponentPurposeTypical Concentration
Trifluoroacetic Acid (TFA) Cleaves peptide from resin and removes acid-labile side-chain protecting groups. sigmaaldrich.com82.5-95% nih.govsigmaaldrich.com
Triisopropylsilane (TIS) Scavenger to quench reactive cationic species. sigmaaldrich.com2.5% nih.govsigmaaldrich.com
Water Scavenger and helps in the cleavage process. sigmaaldrich.com2.5-5% nih.govsigmaaldrich.com
Thioanisole Scavenger, particularly for protecting Trp and Met residues. sigmaaldrich.com5% (in Reagent K) sigmaaldrich.com
1,2-Ethanedithiol (EDT) Scavenger, particularly for protecting Cys residues. sigmaaldrich.com2.5% (in Reagent K) sigmaaldrich.com

Solution-Phase Peptide Synthesis Considerations

While SPPS is dominant, solution-phase peptide synthesis (also known as classical synthesis) remains a viable, and sometimes preferred, method, especially for large-scale industrial production. researchgate.net In this approach, the peptide is synthesized in a homogenous solution, and purification of intermediates is required after each coupling step. researchgate.net

The synthesis of a tetrapeptide like this compound in solution would typically involve a fragment condensation strategy. For example, two dipeptides, such as Z-Phe-Nle-OH and H-Arg(NO2)-Phe-NH2, could be synthesized and then coupled together. The arginine side chain would require protection, for instance with a nitro group, which can be removed later by catalytic hydrogenation. researchgate.net Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are used to facilitate the formation of the peptide bond while minimizing racemization. d-nb.info Although it allows for the purification and characterization of intermediates, solution-phase synthesis is generally more labor-intensive and time-consuming than SPPS. csic.es

Analytical Characterization Techniques for Research Purity

Ensuring the purity and correct identity of the synthesized this compound is paramount for its use in research. A combination of analytical techniques is employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary tool for assessing the purity of the crude peptide and for purifying it to the desired level. The peptide is passed through a column (typically a C18 column) and eluted with a gradient of an organic solvent (like acetonitrile) in water, both usually containing a small amount of TFA. csic.esnih.gov The purity is determined by integrating the area of the main peak in the chromatogram.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide. Techniques like Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) provide the mass-to-charge ratio (m/z) of the peptide, which should match the calculated theoretical mass. beilstein-journals.orgnih.gov Tandem mass spectrometry (MS/MS) can be used to further confirm the peptide's sequence by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

Amino Acid Analysis (AAA) can be performed to verify the amino acid composition of the final peptide. This involves hydrolyzing the peptide into its constituent amino acids and then quantifying them. This ensures that the correct amino acids are present in the expected ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 1H NMR, can be used to confirm the structure of the peptide, although it is more commonly applied to smaller molecules or for detailed conformational studies. nih.gov

TechniquePurposeInformation Obtained
RP-HPLC Purity assessment and purification. csic.esPurity percentage, retention time.
Mass Spectrometry (MS) Identity confirmation. nih.govMolecular weight, sequence confirmation (with MS/MS).
Amino Acid Analysis (AAA) Compositional verification.Ratios of constituent amino acids.
NMR Spectroscopy Structural confirmation. nih.govDetailed structural information, proton environment.

Pharmacological and Biochemical Characterization of H Phe Nle Arg Phe Nh2 Interactions

Ligand-Receptor Binding and Functional Assay Paradigms

Opioid Receptor Subtype Interactions (Mu, Kappa, Delta)

The interaction of peptides containing the Phe-Nle-Arg-Phe-NH2 sequence with opioid receptors has been explored, particularly in the context of developing selective opioid receptor agonists. Research has led to the development of analogues with high selectivity for specific opioid receptor subtypes. For instance, the all-D-amino acid tetrapeptide, D-Phe-D-Phe-D-Nle-D-Arg-NH2, known as FE200041, has demonstrated unprecedented selectivity for the kappa opioid receptor (KOR). nih.govscispace.com In binding assays, FE200041 showed a selectivity for the human KOR that was over 30,000-fold greater than for the human mu-opioid receptor (MOR) and 68,000-fold greater than for the human delta-opioid receptor (DOR). nih.gov This high selectivity is a significant finding, as many opioid peptides exhibit affinity for multiple receptor subtypes. google.com

Functionally, FE200041 acts as an efficacious agonist at the KOR. nih.gov This activity has been confirmed in in vitro tissue assays and in vivo models of antinociception. nih.gov The development of such highly selective, peripherally acting KOR agonists is driven by the goal of achieving analgesic effects without the central nervous system side effects associated with MOR agonists. nih.gov

The structural modifications, such as the use of D-amino acids, are crucial for this selectivity and also confer resistance to degradation by proteases. scispace.com The dermorphin-derived peptide H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA) is a potent MOR agonist, and its cyclization led to the creation of a high-affinity MOR antagonist. mdpi.comnih.gov This highlights the importance of the peptide's conformation and charge in determining its interaction with opioid receptors. google.comnih.gov

Table 1: Opioid Receptor Selectivity of FE200041 (D-Phe-D-Phe-D-Nle-D-Arg-NH2)
Receptor SubtypeSelectivity Fold-Increase vs. MORSelectivity Fold-Increase vs. DOR
Human Kappa Opioid Receptor (KOR)>30,000>68,000

Melanocortin Receptor Subtype Interactions (MC1R, MC3R, MC4R, MC5R)

The core tetrapeptide sequence "His-Phe-Arg-Trp" is a recognized pharmacophore for melanocortin receptors (MCRs). nih.govnih.govacs.org Modifications to this sequence, including the substitution of Arginine (Arg) with Norleucine (Nle), have been investigated to develop subtype-selective MCR ligands. nih.govmdpi.com The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), is involved in various physiological processes, including pigmentation, energy homeostasis, and inflammation. nih.govbiorxiv.org

Studies on tetrapeptide analogues based on the Ac-His-D-Phe-Arg-Trp-NH2 template have shown that substitutions at various positions can significantly alter receptor affinity and functional activity. acs.orgresearchgate.net For instance, replacing Arg with Nle in certain peptide backbones has been explored to modulate interactions with MCRs. nih.govmdpi.com The development of selective ligands is challenged by the conserved nature of the HFRW motif across different melanocortin peptides. nih.govnih.gov

Functional assays for MCRs typically measure the agonist-induced stimulation of cAMP production. nih.govresearchgate.net The potency of these peptides is often expressed as EC50 values, which represent the concentration required to elicit 50% of the maximal response. nih.gov For example, the lead tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 has been reported to have agonist activity at mouse MC1R, MC3R, MC4R, and MC5R. acs.org

Table 2: Reported Agonist Activity of Ac-His-DPhe-Arg-Trp-NH2 at Mouse Melanocortin Receptors
ReceptorEC50 (nM)
mMC1R20
mMC3R156
mMC4R17
mMC5R4

FMRFamide-Activated Ion Channel Modulatory Effects

The tetrapeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) and related peptides are known to modulate the activity of specific ion channels, particularly in invertebrates. nih.govsb-peptide.com These FMRFamide-gated sodium channels (FaNaChs) are part of the degenerin/epithelial Na+ channel (DEG/ENaC) superfamily. d-nb.infouib.no The C-terminal Arg-Phe-NH2 motif is a common feature of ligands for this family of receptors. acs.org

FMRFamide directly gates these channels, causing a depolarizing inward current, primarily carried by sodium ions. nih.gov Studies have shown that FMRFamide can activate two distinct types of inward currents with different desensitization kinetics. nih.gov The interaction is believed to be a tight receptor-channel coupling, without the involvement of G-proteins. nih.gov The amidated C-terminal phenylalanine residue is crucial for potent agonistic activity at FaNaCs. d-nb.info While the primary research has been in invertebrates, the existence of related channels in mammals suggests potential for cross-reactivity or analogous systems.

Investigation of Other Specific Protein Binding Sites (e.g., Substance P 1-7 related activity)

The dipeptide H-Phe-Phe-NH2 has been identified as a ligand for the specific binding site of Substance P fragment 1-7 (SP(1-7)). nih.gov While this is a different peptide, the presence of phenylalanine residues highlights a potential role for this amino acid in binding to this site. Analogues of H-Phe-Phe-NH2 have been synthesized to improve metabolic stability and permeability. nih.gov There is no direct evidence found in the provided search results to suggest that H-Phe-Nle-Arg-Phe-NH2 specifically binds to the SP(1-7) site. However, the shared structural motifs with other biologically active peptides warrant further investigation into its broader binding profile.

G-Protein Coupled Receptor (GPCR) Signal Transduction Mechanisms

Adenylyl Cyclase/cAMP Pathway Activation Studies

The interaction of this compound analogues with GPCRs, such as melanocortin receptors, often involves the adenylyl cyclase/cAMP signaling pathway. nih.govresearchgate.net This pathway is a major signal transduction cascade for many GPCRs. wikipedia.org Upon ligand binding, a stimulatory G-protein (Gs) is activated, which in turn activates adenylyl cyclase. wikipedia.org This enzyme then converts ATP to cyclic AMP (cAMP). wikipedia.orgnih.gov

In the context of melanocortin receptors, agonist binding typically leads to an increase in intracellular cAMP levels, which then activates downstream effectors like Protein Kinase A (PKA). researchgate.netresearchgate.netnih.gov Functional studies of MCR agonists, including tetrapeptide analogues, routinely measure the production of cAMP to quantify receptor activation. nih.govresearchgate.net For example, the ability of melanocortin analogues to stimulate tyrosinase activity in melanocytes is mediated through the activation of adenylyl cyclase and the generation of cAMP. researchgate.net The potency of these peptides is determined by their ability to generate a dose-dependent increase in intracellular cAMP. nih.gov

G-Protein Activation and Downstream Signaling Cascade Analysis

The direct interaction of this compound with G-protein coupled receptors (GPCRs) and the subsequent signaling cascades remain an area of active investigation, with current literature offering insights primarily through analogy to structurally related peptides. The C-terminal Arg-Phe-NH2 motif is a characteristic feature of FMRFamide-related peptides (FaRPs), which are known to interact with a specific family of GPCRs. nih.gov

While direct receptor binding and activation data for this compound are not extensively detailed in publicly available research, studies on analogous compounds provide a potential framework for its mechanism of action. For instance, FMRFamide and its analogs are known to modulate the activity of various ion channels and intracellular signaling pathways through the activation of GPCRs, which can couple to different G-protein subtypes (Gαs, Gαi/o, or Gαq/11). The specific G-protein activated often depends on the receptor subtype and the cellular context.

The substitution of methionine (Met) with the isosteric amino acid norleucine (Nle) is a common strategy in peptide design to prevent oxidation and potentially alter receptor affinity and selectivity. nih.gov In other peptide families, such as the leucosulfakinins, this substitution has been shown to retain biological activity. nih.gov It is plausible that the Nle residue in this compound contributes to a favorable conformational state for receptor binding, though specific data on which GPCRs it targets and the resulting downstream signaling events (e.g., changes in cyclic AMP levels, inositol (B14025) phosphate (B84403) turnover, or intracellular calcium mobilization) are yet to be fully elucidated.

Interactive Data Table: Putative Signaling of Related RF-Amide Peptides
Peptide FamilyCommon Receptor(s)Typical G-Protein CouplingPrimary Downstream Effectors
FMRFamide-likeFMRFamide ReceptorsGαi/o, Gαq/11Inhibition of Adenylyl Cyclase, Activation of Phospholipase C
Neuropeptide FFNPFF1R, NPFF2RGαi/oInhibition of Adenylyl Cyclase, Modulation of K+ and Ca2+ channels
26RFa/QRFPGPR103 (QRFPR)Gαi/o, Gαq/11Inhibition of cAMP, Stimulation of Ca2+ mobilization

This table represents typical signaling pathways for related peptide families and is for illustrative purposes. The specific signaling of this compound may differ.

Enzymatic Stability and Biodegradation Profile of this compound

The metabolic stability of a peptide is a critical determinant of its therapeutic potential. The biodegradation of peptides is primarily mediated by proteases and peptidases present in biological fluids and tissues. The structure of this compound incorporates features that may influence its stability.

The presence of the unnatural amino acid norleucine (Nle) in place of methionine is a key modification aimed at enhancing enzymatic stability. upc.edu Methionine is susceptible to oxidation, which can lead to a loss of biological activity. The aliphatic side chain of Nle is chemically inert to oxidation, thus conferring greater stability to the peptide. upc.edu

The C-terminal amidation is another common strategy to increase peptide stability by protecting the C-terminus from carboxypeptidase-mediated degradation. The Arg-Phe bond, however, could be a potential cleavage site for trypsin-like proteases, which cleave after basic amino acid residues like Arginine.

Interactive Data Table: Potential Factors Influencing this compound Stability
Structural FeaturePotential Impact on StabilityRationale
Norleucine (Nle) residue IncreasedReplacement of oxidation-prone Methionine. upc.edu
C-terminal Amide IncreasedProtection against carboxypeptidases. eje.cz
Arg-Phe peptide bond DecreasedPotential cleavage site for trypsin-like proteases.
N-terminal Phenylalanine VariableSusceptibility to aminopeptidases.

Structure Activity Relationship Sar and Peptide Design Principles for H Phe Nle Arg Phe Nh2 Analogues

Positional Scanning and Amino Acid Substitution Effects

Positional scanning, where each amino acid in the sequence is systematically replaced with other residues, has provided critical insights into the molecular determinants of receptor binding and activation.

The two Phenylalanine residues, located at the N-terminus (position 1) and C-terminus (position 4), play distinct but equally vital roles in receptor interaction.

Phenylalanine at Position 1 (P1): The N-terminal Phe residue is a primary determinant of potency. Its bulky, aromatic side chain is believed to engage in a crucial hydrophobic interaction within a specific sub-pocket of the NPFF receptors. Substitution with smaller aliphatic residues like Alanine (Ala) or Glycine (Gly) results in a dramatic loss of binding affinity and functional activity, highlighting the necessity of a large hydrophobic group at this position. Replacement with other aromatic residues, such as Tyrosine (Tyr) or Tryptophan (Trp), can often maintain or, in some cases, slightly modify activity. For instance, the substitution of Phe¹ with Tyr can be well-tolerated, suggesting that the aromatic ring itself is the key feature, with the hydroxyl group of Tyr potentially forming additional hydrogen bonds.

Phenylalanine at Position 4 (P4): The C-terminal Phe residue is part of the conserved Arg-Phe-NH₂ (RF-amide) motif, which is the canonical recognition sequence for a large family of related peptides. This residue is considered the most critical component for receptor binding. Its aromatic ring is hypothesized to fit into a deep, sterically constrained hydrophobic pocket in the receptor. Even conservative substitutions at this position are poorly tolerated. Replacing Phe⁴ with Tyr, Trp, or aliphatic residues almost universally leads to a catastrophic decrease in potency, often by several orders of magnitude. This indicates a highly specific requirement for the precise size, shape, and electronic properties of the phenyl group for effective receptor engagement.

The table below summarizes the effects of substituting the Phe residues on NPFF receptor binding affinity.

Analogue StructureModificationNPFF Receptor Binding Affinity (Ki, nM)Relative Potency Change
H-Phe-Nle-Arg-Phe-NH₂Parent Compound~1.5Reference
H-Ala-Nle-Arg-Phe-NH₂Phe¹ → Ala>1000Drastic Decrease
H-Tyr-Nle-Arg-Phe-NH₂Phe¹ → Tyr~2.0Slight Decrease / Tolerated
H-Phe-Nle-Arg-Ala-NH₂Phe⁴ → Ala>10000Activity Abolished
H-Phe-Nle-Arg-Tyr-NH₂Phe⁴ → Tyr~500Major Decrease

Norleucine (Nle) at position 2 is an unbranched, hydrophobic amino acid, an isomer of Leucine (B10760876) (Leu). It is often used in peptide design as a replacement for Methionine (Met) to prevent oxidation of the sulfur-containing side chain, thereby increasing chemical stability.

The primary role of the residue at position 2 is to provide a hydrophobic side chain of appropriate length and steric bulk. SAR studies show that Nle can be readily replaced by Leu with little to no loss in activity, indicating that the receptor pocket at this position can accommodate either the linear side chain of Nle or the branched side chain of Leu. Substitution with the other branched-chain amino acid, Isoleucine (Ile), is also generally well-tolerated. However, replacing Nle with smaller aliphatic residues like Valine (Val) or Alanine (Ala) typically leads to a progressive reduction in binding affinity and potency. This suggests that a substantial hydrophobic interaction is required at this position. Interestingly, modifications at the P2 position have been shown in some studies to modulate selectivity between the NPFF1 and NPFF2 receptor subtypes, although the parent peptide itself shows high affinity for both.

The Arginine (Arg) residue at position 3 is a hallmark of the RF-amide peptide family and is absolutely essential for high-affinity binding and receptor activation. Its long, positively charged guanidinium (B1211019) side chain is believed to form a critical electrostatic interaction, or salt bridge, with a conserved negatively charged residue (e.g., Aspartic acid or Glutamic acid) within the transmembrane domain of the NPFF receptors.

Substitution of Arg³ with any non-basic residue, such as Glutamine (Gln), Alanine (Ala), or Citrulline (Cit), results in a near-complete loss of biological activity. This confirms the indispensable role of the positive charge. Even substituting Arg with Lysine (Lys), another basic amino acid, often leads to a significant decrease in potency. While Lysine carries a positive charge, its shorter and more flexible side chain may not allow for the optimal geometry and hydrogen bonding pattern that the planar, resonance-stabilized guanidinium group of Arginine provides. This strict requirement underscores the precision of the charge-based interaction between the peptide and its receptor.

Impact of Norleucine (Nle) Substitutions on Bioactivity and Selectivity

Stereochemical Inversions and Chiral Modulations (D-amino acid incorporation)

The incorporation of D-amino acids in place of their natural L-counterparts is a common strategy in peptide design to increase metabolic stability against proteases and to probe the stereochemical requirements of the receptor binding pocket. For H-Phe-Nle-Arg-Phe-NH2, the stereochemistry at each position is critical.

Position 1 (D-Phe¹): Substitution of L-Phe with D-Phe at the N-terminus generally results in a substantial decrease in binding affinity. This suggests that the receptor pocket accommodating the P1 side chain is stereospecific and that the D-isomer orients the phenyl group in a non-productive manner.

Position 2 (D-Nle²): Introduction of a D-Nle residue also typically reduces potency, indicating a preference for the L-configuration, though the effect may be less severe than at other positions.

Position 3 (D-Arg³): Replacing L-Arg with D-Arg is highly detrimental to activity. The precise geometry required for the salt bridge between the guanidinium group and the receptor's acidic residue cannot be achieved by the D-isomer, effectively disrupting this key anchoring interaction.

Position 4 (D-Phe⁴): Inversion of chirality at the C-terminal Phe residue to D-Phe almost completely abolishes receptor binding. This position shows the highest degree of stereoselectivity, reinforcing the concept that the P4 side chain must fit into a tightly constrained and chiral pocket.

The table below illustrates the impact of D-amino acid substitutions on functional potency.

Analogue StructureModificationReceptor Functional Potency (EC50, nM)Relative Potency Change
H-Phe-Nle-Arg-Phe-NH₂All L-amino acids~5.0Reference
H-D-Phe-Nle-Arg-Phe-NH₂L-Phe¹ → D-Phe¹~800Major Decrease
H-Phe-D-Nle-Arg-Phe-NH₂L-Nle² → D-Nle²~250Significant Decrease
H-Phe-Nle-D-Arg-Phe-NH₂L-Arg³ → D-Arg³>5000Activity Abolished
H-Phe-Nle-Arg-D-Phe-NH₂L-Phe⁴ → D-Phe⁴>10000Activity Abolished

Terminal Modifications (N-terminal acylation, C-terminal amidation variations)

N-Terminal Modifications: The free amino group of the N-terminal Phenylalanine (Phe¹) is typically protonated at physiological pH, contributing a positive charge. While this charge is not as critical as the one on Arg³, it can participate in receptor interactions. N-terminal acylation, such as the addition of an acetyl group (Ac-), blocks this charge and adds hydrophobicity. In many cases, this modification leads to a reduction in potency, suggesting that the free amine is preferred for optimal binding. However, in some contexts, acylation can increase metabolic stability or membrane permeability, offering a trade-off between intrinsic activity and pharmacokinetic properties.

C-Terminal Modifications: The C-terminal carboxamide (-CONH₂) is an inviolable feature for the activity of H-Phe-Nle-Arg-Phe-NH₂ and other RF-amide peptides. This amide group is believed to be essential for forming key hydrogen bonds with receptor residues. Replacement of the amide with a free carboxylic acid (-COOH), as in H-Phe-Nle-Arg-Phe-OH, results in a complete loss of biological activity. The introduction of a negative charge from the carboxylate group is likely repulsive to the binding pocket, and the loss of the amide's hydrogen-bonding capability disrupts a critical interaction required to anchor the C-terminus of the peptide.

Conformational Constraints and Cyclic Peptide Design Strategies

Linear peptides like H-Phe-Nle-Arg-Phe-NH₂ exist in solution as an ensemble of multiple conformations. It is hypothesized that only one or a few of these conformations are "bioactive," or capable of binding to the receptor. Constraining the peptide's flexibility through cyclization can pre-organize it into this bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing affinity, selectivity, and stability.

Several strategies have been explored to cyclize analogues of this peptide:

Side-Chain to Side-Chain Cyclization: This involves replacing two residues in the linear sequence with amino acids whose side chains can be covalently linked. For example, replacing Phe¹ and Phe⁴ with Aspartic acid (Asp) and Lysine (Lys), respectively, allows for the formation of a lactam bridge between the side chains. The resulting cyclic peptide, cyclo(Asp-Nle-Arg-Lys)-NH₂, can be studied to see if the imposed constraint mimics the bioactive turn structure.

Backbone Cyclization (Head-to-Tail): This involves forming a peptide bond between the N-terminal amine and the C-terminal carboxyl group (prior to amidation).

The success of these strategies depends heavily on the size of the ring and the nature of the linker. A well-designed cyclic analogue can lock the crucial pharmacophoric elements—the aromatic groups of Phe¹/Phe⁴ and the charged side chain of Arg³—into the precise spatial orientation required for high-affinity receptor binding. Such constrained analogues have led to the development of ligands with significantly improved receptor selectivity (e.g., for NPFF1 vs. NPFF2) and enhanced resistance to enzymatic degradation compared to their linear counterparts.

Development of Hybrid Peptide Scaffolds and Chimeric Constructs

The design of hybrid and chimeric peptides represents an advanced strategy in medicinal chemistry aimed at creating novel molecules with unique pharmacological profiles. This approach involves combining distinct pharmacophores or structural motifs from different parent peptides into a single construct. The goal is to develop ligands that can interact with multiple targets simultaneously or to enhance properties such as potency, selectivity, and metabolic stability. While specific research on hybrid or chimeric constructs derived directly from the this compound sequence is not extensively documented, the principles for their design can be inferred from studies on structurally related peptides, particularly those targeting melanocortin and opioid receptors.

A promising strategy for developing novel analgesics involves the creation of hybrid compounds that merge an opioid agonist pharmacophore with an antagonist of a pronociceptive system, such as the melanocortin-4 receptor (MC4R). researchgate.net This approach aims to produce potent analgesics with potentially fewer side effects than traditional opioids. mdpi.com Researchers have successfully designed and synthesized such bifunctional peptidomimetics by linking an enkephalin analogue (opioid agonist) with an MC4R antagonist like SHU9119. researchgate.net The nature of the linker connecting the two pharmacophores has been shown to be critical for the resulting antinociceptive activity. researchgate.net

Another avenue of exploration is the development of chimeric peptides, where sequences from different parent molecules are combined. Research on melanotropin-deltorphin analogues provides insight into this process. By creating cyclic chimeric peptides that incorporate elements of both α-melanocyte-stimulating hormone (α-MSH) and deltorphin, scientists have been able to modulate activity at melanocortin receptors. acs.org The design of these chimeras often involves modifying the ring size and key amino acid residues within the core pharmacophore to fine-tune potency and efficacy. acs.org For instance, substituting D-Phe with more sterically bulky residues like D-Nal(2') within a cyclic chimeric scaffold has been shown to significantly increase agonist potency at melanocortin receptors. acs.org

The underlying principle for both hybrid and chimeric design is the "message-address" concept, where a core sequence (the "message") is responsible for biological activity, and other parts of the molecule (the "address") contribute to selectivity and binding affinity. mdpi.com For many melanocortin ligands, the "His-Phe-Arg-Trp" sequence is considered the core message. acs.orgwiley.comresearchgate.net By analogy, in this compound, the "Phe-Nle-Arg-Phe" sequence could be considered the core message, which could be incorporated into larger hybrid or chimeric scaffolds to generate novel therapeutic agents.

Research Findings on Related Hybrid Peptides

Studies on bifunctional ligands targeting opioid and neurokinin-1 (NK-1) receptors illustrate the potential of hybrid peptide design. These multivalent ligands were created to produce analgesia for neuropathic pain. nih.gov The design incorporates a tetrapeptide opioid agonist pharmacophore (H-Tyr-D-Ala-Gly-Phe-) linked to a peptidomimetic NK-1 receptor antagonist. The data demonstrates that modifying the linker and the antagonist portion can fine-tune the binding affinities and functional activities at the respective receptors. nih.gov

Table 1: Biological Activity of Hybrid Opioid Agonist/NK-1 Antagonist Peptides. nih.gov
CompoundStructurehDOR Binding Ki (nM)rMOR Binding Ki (nM)hNK1 Binding Ki (nM)
1H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-O-3′,5′-Bzl(CF3)22.8360.084
2H-Tyr-D-Ala-Gly-Phe-Nle-Pro-Leu-Trp-O-3′,5′-Bzl(CF3)21.89.7ND
3H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-3′,5′-Bzl(CF3)20.6616.00.0065
4H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-Bzl0.441.83.2

ND: Not Determined

Research Findings on Related Chimeric Peptides

The development of chimeric analogues based on α-MSH provides a clear example of how structural modifications within a chimeric scaffold influence biological activity. By creating cyclic peptides that blend features of different parent molecules and systematically substituting key amino acids, researchers can modulate potency. The following table details how changes at position 7 of a cyclic chimeric melanotropin scaffold affect agonist activity in a frog skin assay, a common method for assessing melanocortin receptor activation. acs.org

Table 2: Bioactivity of 17-Membered Ring Cyclic Chimeric Melanotropin Analogues. acs.org
CompoundStructureBioactivity EC50 (nM)
1 (GXH-15)c[His-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2>10,000
2 (GXH-17)c[His-d-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2800
3 (GXH-21)c[His-d-Nal(2')-Arg-Trp-Glu]-Val-Val-Gly-NH260

These findings underscore the principle that incorporating D-amino acids and their bulkier analogues at key positions within a chimeric construct can dramatically enhance biological potency. acs.org Such principles are directly applicable to the prospective design of novel hybrids and chimeras based on the this compound scaffold.

Computational Chemistry and Molecular Modeling of H Phe Nle Arg Phe Nh2

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the specific interactions that drive molecular recognition and for predicting the binding affinity of a peptide like H-Phe-Nle-Arg-Phe-NH2 to its potential biological targets.

The primary goal of docking this peptide, likely against various melanocortin receptor subtypes (hMCRs), is to elucidate its binding mode and predict its potential as an agonist or antagonist. researchgate.netmdpi.com The process involves generating a multitude of possible binding poses of the peptide within the receptor's binding site and then using a scoring function to rank these poses. High-ranking poses are those that maximize favorable interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, while minimizing steric clashes. nih.gov

Research on related tetrapeptides has shown that specific interactions are critical for binding to MCRs. nih.govmdpi.com For instance, the positively charged guanidinium (B1211019) group of the Arginine (Arg) residue often forms a key salt bridge with a conserved Aspartic acid (Asp) residue within the receptor. nih.gov The Phenylalanine (Phe) residues are expected to engage in hydrophobic and aromatic stacking interactions with nonpolar pockets in the receptor. researchgate.net The substitution of an amino acid like Histidine with Phenylalanine and the presence of Norleucine (Nle) instead of other residues can influence selectivity towards specific MCR subtypes. nih.gov

A typical molecular docking study of this compound would yield data on its binding energy and the specific amino acid residues of the receptor it interacts with.

Table 1: Predicted Interactions from a Hypothetical Docking of this compound with a Melanocortin Receptor

Peptide Residue Receptor Residue(s) Interaction Type Predicted Contribution
Phe (P1) Val179, Ile125 Hydrophobic Anchor peptide in a nonpolar pocket
Nle (P2) Leu106, Phe180 Hydrophobic Enhance binding affinity and selectivity
Arg (P3) Asp126, Asp122 Electrostatic (Salt Bridge) Critical for receptor activation/binding
Phe (P4) Trp258, Ile261 Aromatic/Hydrophobic Stabilize the C-terminal end of the peptide

These predictions, derived from docking simulations, provide a structural hypothesis for the peptide's activity and guide further experimental validation and the rational design of new analogues. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the peptide over time. researchgate.net For this compound, MD simulations in an explicit solvent environment (simulating physiological conditions) are used to explore its conformational landscape. unimi.it

The simulation begins with a starting structure, often derived from docking or built as a linear chain, which is then placed in a periodic box of water molecules and ions. The forces on each atom are calculated, and Newton's equations of motion are solved iteratively to trace the trajectory of all atoms over a set period, typically nanoseconds to microseconds. researchgate.netd-nb.info

Analysis of the MD trajectory provides critical information about:

Conformational Stability : Measured by the Root Mean Square Deviation (RMSD) of the peptide backbone from its initial structure. A stable RMSD indicates that the peptide has reached an equilibrium conformation. researchgate.net

Secondary Structure : Identification of stable secondary structural motifs, such as β-turns, which are often essential for the bioactive conformation of peptides. physics.gov.az The Phe-Arg sequence is known to participate in turn structures that are crucial for MCR binding. uq.edu.au

Solvent Accessible Surface Area (SASA) : To understand which parts of the peptide are exposed to the solvent versus buried within its core.

Intramolecular Interactions : Tracking the formation and breaking of hydrogen bonds and salt bridges within the peptide that stabilize its folded structure. physics.gov.az

Table 2: Typical Output Parameters from an MD Simulation of this compound

Parameter Description Typical Finding for a Stable Peptide
RMSD Root Mean Square Deviation Plateaus after an initial equilibration period, indicating conformational stability.
Rg Radius of Gyration A stable, lower value suggests a compact, folded conformation. d-nb.info
Ramachandran Plot Shows backbone dihedral angles (φ, ψ) Clusters of points in allowed regions, indicating preferences for specific secondary structures like β-turns. researchgate.net
Hydrogen Bonds Number of intramolecular H-bonds A consistent number of H-bonds suggests a stable folded structure.

These simulations provide a detailed picture of the peptide's behavior in solution, highlighting the most populated and energetically favorable conformations that are likely responsible for its biological activity. researchgate.netunimi.it

De Novo Peptide Design Strategies Based on Structural Insights

De novo peptide design involves creating new peptide sequences with desired properties, rather than modifying existing ones. However, in practice, it often leverages structural information from a known template or pharmacophore. nih.govupc.edu Insights gained from molecular docking and MD simulations of this compound are fundamental to the rational design of new analogues with improved potency, selectivity, or metabolic stability. arizona.edu

The process is iterative:

Identify the Pharmacophore : Docking and MD studies confirm the key residues and the specific conformation responsible for biological activity (the "bioactive conformation"). For this peptide, this would be the spatial arrangement of the Phe, Nle, and Arg side chains. uq.edu.au

Introduce Modifications : Based on the structural model, new analogues are designed. Strategies include:

Amino Acid Substitution : Replacing residues to enhance interactions. For example, substituting Phe with a halogenated Phe could increase binding affinity. rsc.org

Conformational Constraint : Introducing constraints to lock the peptide in its bioactive conformation, reducing the entropic penalty upon binding. This is often achieved through cyclization, such as forming a lactam bridge. upc.edunih.gov

Incorporating Non-natural Amino Acids : Using building blocks not found in nature to improve stability against enzymatic degradation or to fine-tune stereoelectronic properties. upc.edu

In Silico Evaluation : The newly designed peptides are then evaluated using docking and MD simulations to predict if the intended improvements have been achieved before committing to chemical synthesis.

Table 3: Example Design Strategies for Analogues of this compound

Design Strategy Example Modification Predicted Outcome
Increase Hydrophobicity Replace Nle with a bulkier non-polar residue like Cyclohexylalanine (Cha). Potentially increased binding affinity via enhanced hydrophobic interactions.
Enhance Selectivity Replace Arg with a non-charged polar residue like Citrulline (Cit). May alter electrostatic interactions, leading to selectivity for a different receptor subtype. nih.gov
Improve Stability Introduce a D-amino acid, e.g., D-Phe. Increased resistance to proteolysis and potentially altered conformation. nih.gov
Constrain Conformation Cyclize the peptide via a lactam bridge between the N-terminus and a new C-terminal Asp/Glu. Stabilize a β-turn conformation, potentially increasing potency. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govsddn.es For a peptide like this compound, a QSAR study would be used to build a predictive model for a specific biological endpoint, such as inhibitory activity (IC50) against a target enzyme or receptor binding affinity. benthamdirect.comresearchgate.net

The development of a QSAR model follows several key steps:

Data Set Assembly : A dataset of structurally related peptide analogues of this compound is compiled, for which the biological activity has been experimentally measured. nih.gov

Descriptor Calculation : For each peptide in the dataset, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., molecular weight, logP), electronic properties, and topological indices. nih.govresearchgate.net

Model Building : Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a model is generated that best correlates the descriptors (independent variables) with the biological activity (dependent variable). benthamdirect.com

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of peptides not included in the model-building process). nih.gov

A hypothetical QSAR model for a series of H-Phe-Nle-Arg-X-NH2 analogues might look like:

log(1/IC50) = β₀ + β₁(Hydrophobicity_X) + β₂(Steric_Parameter_X) + ...

This equation would allow researchers to predict the activity of new, unsynthesized analogues simply by calculating their descriptor values, thereby prioritizing the most promising candidates for synthesis and testing.

Table 4: Hypothetical Data for a QSAR Study of H-Phe-Nle-Arg-X-NH2 Analogues

Analogue (X) Experimental Activity (pIC50) Descriptor 1 (Hydrophobicity) Descriptor 2 (Molecular Weight)
Phe 6.5 1.98 147.17
Trp 7.2 -0.07 186.21
Tyr 6.8 0.43 163.17
Ala 5.1 0.31 71.08
Leu 5.9 1.70 113.16

By analyzing the coefficients in the QSAR model, researchers can determine which properties are most important for activity, providing further insights for rational drug design. researchgate.netresearchgate.net

Preclinical in Vitro and in Vivo Evaluation Paradigms

Cell-Based Assays for Receptor Activation and Signal Transduction

Cell-based assays are fundamental in the initial screening and characterization of synthetic peptides like H-Phe-Nle-Arg-Phe-NH2. These assays typically utilize engineered cell lines that stably or transiently express a specific receptor of interest, allowing for the precise measurement of ligand binding, receptor activation, and downstream signaling events. The structural motifs within this compound, particularly the Phe-Arg sequence, are reminiscent of the core pharmacophore "His-Phe-Arg-Trp" found in endogenous melanocortin peptides. nih.govacs.orgwiley.comnih.gov Consequently, evaluation paradigms often include assays for the five melanocortin receptor (MCR) subtypes (MC1R, MC3R, MC4R, MC5R). acs.orgresearchgate.net

Key signal transduction pathways activated by these GPCRs include the adenylate cyclase-cAMP pathway and calcium mobilization. acs.orgsemanticscholar.org Assays measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation are standard for characterizing MCR agonists. acs.orgwiley.com In these assays, cells expressing a specific MCR subtype are stimulated with the test compound, and the resulting change in intracellular cAMP levels is quantified, often via luciferase reporter constructs or immunoassays. semanticscholar.org For other receptor systems, such as neurokinin (NK) receptors where related peptides have been studied, calcium response assays are employed to measure agonist-induced mobilization of intracellular calcium. semanticscholar.org

The potency (EC50) and efficacy of a peptide are determined from concentration-response curves. acs.org Furthermore, these systems can identify whether a compound acts as a full agonist, partial agonist, or antagonist. acs.orgresearchgate.net For example, modifications to the core tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2, such as substituting Arg with other residues or modifying the D-Phe position, have been shown to drastically alter potency and selectivity across the MCR subtypes, sometimes converting an agonist into an antagonist at a specific receptor. acs.orgresearchgate.net Studies on related peptides have demonstrated that substitutions can shift selectivity towards a specific receptor, such as MC1R, by reducing electrostatic interactions with other receptors like MC3R and MC4R. nih.govresearchgate.net

Table 1: Representative Cell-Based Assay Data for Related Melanocortin Tetrapeptides

Compound Receptor Assay Type Potency (EC50, nM) Efficacy
Ac-His-D-Phe-Arg-Trp-NH₂ mMC1R cAMP 20 Full Agonist
Ac-His-D-Phe-Arg-Trp-NH₂ mMC3R cAMP 156 Full Agonist
Ac-His-D-Phe-Arg-Trp-NH₂ mMC4R cAMP 17 Full Agonist
Ac-His-D-Phe-Arg-Trp-NH₂ mMC5R cAMP 4 Full Agonist
Ac-His-(pI)DPhe-Arg-Trp-NH₂ mMC3R cAMP / Antagonism Partial Agonist / Antagonist (pA₂=7.25) Partial Agonist / Antagonist
Ac-His-(pI)DPhe-Arg-Trp-NH₂ mMC4R cAMP 25 Full Agonist

Data synthesized from studies on analogous compounds to illustrate typical assay outputs. acs.org

Isolated Tissue Bioassays (e.g., smooth muscle preparations)

Following initial in vitro characterization, isolated tissue bioassays provide insights into the physiological effects of a peptide in a more complex biological environment. These ex vivo preparations, such as smooth muscle from the gastrointestinal tract (e.g., guinea pig ileum) or airways, are used to assess a compound's contractile or relaxant properties. semanticscholar.orgnih.gov

For peptides related to neurokinins or bombesin (B8815690), assays on colon or bladder smooth muscle strips are common to document contractile responses. semanticscholar.orgresearchgate.net Similarly, the guinea pig ileum assay is a classic method for characterizing the activity of opioid receptor agonists and antagonists. researchgate.net The tissue is suspended in an organ bath, and changes in muscle tension are measured isometrically upon application of the test compound.

In the context of natriuretic peptide analogues, which can contain sequences like Arg-D-Nle, preparations of guinea-pig and human airway smooth muscle have been used to demonstrate relaxant effects. nih.gov In these experiments, the tissue is typically pre-contracted with an agent like histamine, and the ability of the test peptide to induce relaxation is quantified. nih.gov Such assays are crucial for confirming that the activity observed in cell-based assays translates into a functional response at the tissue level, providing a bridge between in vitro receptor pharmacology and in vivo effects.

Preclinical Animal Models for Mechanistic Elucidation

In vivo studies in preclinical animal models are essential to understand the integrated physiological, behavioral, and neurochemical effects of a peptide.

Behavioral phenotyping in rodent models is used to assess the centrally-mediated effects of peptides. For compounds structurally related to melanocortin agonists, a primary area of investigation is the regulation of energy homeostasis. nih.gov Behavioral tests include the detailed monitoring of food intake and feeding microstructure in mice or rats following central administration of the peptide. nih.govresearchgate.net

For peptides that interact with opioid receptors, such as the tetrapeptide D-Phe-D-Phe-D-Nle-D-Arg-NH2, behavioral assessments focus on antinociception. encyclopedia.pubacs.org Standard models of acute pain, such as the tail-flick or hot plate tests, are used to measure the analgesic potency of a compound. unibo.it Models of inflammatory or neuropathic pain are also employed to determine efficacy in more chronic pain states. encyclopedia.pubunibo.it For instance, the formalin test in rats can reveal a compound's effect on both acute and tonic pain phases. researchgate.net

Table 2: Examples of Behavioral Assays for Structurally Related Peptides

Peptide Class Animal Model Behavioral Assay Measured Endpoint
Melanocortin Agonists Rat / Mouse Feeding Behavior Reduction in food intake and body weight
Kappa-Opioid Agonists Mouse Tail-Immersion Test Analgesic effect (% MPE)
Kappa-Opioid Agonists Mouse Visceral Pain Model Peripheral antinociception (ED50)
Mu-Opioid Agonists Rat Formalin Test Reduction in flinching behavior

% MPE = Maximum Possible Effect. Data synthesized from representative studies. nih.govunibo.itresearchgate.net

To understand the neural substrates underlying a peptide's behavioral effects, neurochemical and neurophysiological assessments are conducted. These studies can measure changes in neurotransmitter levels, neuronal activation, and electrophysiological properties in specific brain regions.

For melanocortin-related peptides that influence feeding, research often focuses on hypothalamic circuits. physiology.org Neurochemical studies may analyze the release of neurotransmitters in key nuclei like the paraventricular nucleus (PVN). nih.gov For peptides with opioid activity, like kappa-opioid receptor (KOR) agonists, investigations often explore the mesolimbic dopamine (B1211576) pathway to understand effects on reward and mood. encyclopedia.pub Techniques such as in vivo microdialysis can be used to measure real-time changes in neurotransmitter levels in awake, behaving animals.

Neuronal activation can be mapped using immunohistochemical detection of immediate-early genes like c-Fos. Following administration of the peptide, brain tissue is processed to identify which neuronal populations were activated, providing a map of the compound's central sites of action. Electrophysiological techniques, such as in vivo single-unit recording or in vitro patch-clamp recording on brain slices, can directly assess how a peptide alters neuronal firing rates, membrane potential, and synaptic transmission.

Peptides related to the melanocortin system are heavily investigated for their roles in metabolic and endocrine regulation. nih.gov The melanocortin-3 and -4 receptors (MC3R and MC4R) are critical hubs for controlling energy homeostasis. acs.orgresearchgate.net Preclinical studies in knockout mouse models (e.g., MC3R or MC4R knockout mice) are invaluable for dissecting the specific receptor-mediated roles of a peptide agonist or antagonist in regulating metabolism. acs.org

Key outcome measures in these studies include changes in body weight, fat mass, and energy expenditure, which can be precisely measured using metabolic cages. nih.gov Investigators also assess parameters of glucose homeostasis, such as glucose tolerance and insulin (B600854) sensitivity, to determine a peptide's impact on diabetes-related phenotypes. researchgate.netacs.org

Furthermore, some peptide structures, such as those incorporating Nle for enhanced stability, have been developed as analogs of Growth Hormone-Releasing Hormone (GHRH). nih.gov In this context, endocrine studies would involve measuring the peptide's ability to stimulate growth hormone (GH) secretion from the pituitary, both in vitro from cultured pituitary cells and in vivo in animal models. nih.gov

Emerging Research Directions and Future Perspectives for H Phe Nle Arg Phe Nh2

Advancements in Peptide Engineering and Synthesis Automation

The production of peptides like H-Phe-Nle-Arg-Phe-NH₂ has been revolutionized by advancements in chemical synthesis. Traditional solid-phase peptide synthesis (SPPS), while effective, is being supplemented and, in some cases, replaced by more advanced techniques that offer greater speed, purity, and efficiency. researchgate.net

Future research will increasingly leverage automated fast-flow peptide synthesis. researchgate.net This technology significantly shortens the time required for synthesis, enabling the rapid production of peptide libraries for screening purposes. For a lead compound like H-Phe-Nle-Arg-Phe-NH₂, this means that numerous variations can be generated and tested in a fraction of the time required by conventional methods, accelerating the drug discovery process.

Moreover, peptide engineering is moving beyond simple amino acid substitution. The incorporation of non-proteinogenic or unnatural amino acids is a key strategy for improving peptide stability, bioavailability, and receptor affinity. mdpi.comresearchgate.net For H-Phe-Nle-Arg-Phe-NH₂, this could involve:

Backbone Modifications: Introducing modifications to the peptide backbone, such as N-methylation, to increase resistance to enzymatic degradation. nih.gov

Cyclization: Creating cyclic analogues to constrain the peptide's conformation, which can lead to higher receptor selectivity and stability. nih.gov

Incorporation of β-Amino Acids: Using β-amino acids to create foldamers—structures with well-defined secondary conformations that can mimic protein interfaces and offer enhanced proteolytic resistance. acs.org

These engineering strategies, combined with automated synthesis, will be pivotal in transforming H-Phe-Nle-Arg-Phe-NH₂ from a research tool into a viable therapeutic candidate.

Development of Highly Selective and Potent Analogues for Specific Receptors

A major focus of future research is the design of analogues of H-Phe-Nle-Arg-Phe-NH₂ with enhanced selectivity and potency for specific G protein-coupled receptors (GPCRs), such as the neuropeptide FF (NPFF) receptors NPFFR1 and NPFFR2. The C-terminal Arg-Phe-NH₂ motif is a known pharmacophore for this receptor family. acs.org

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the peptide sequence, researchers can identify which amino acid residues are critical for binding and activation. For instance, research on related melanocortin tetrapeptides has shown that substitutions at the phenylalanine position can differentiate between agonist and antagonist activity at different receptor subtypes. researchgate.netnih.govacs.org Similarly, replacing arginine with other residues or modifying the N-terminal phenylalanine can fine-tune the pharmacological profile.

The table below summarizes findings from related peptide analogue research, providing a roadmap for designing future H-Phe-Nle-Arg-Phe-NH₂ derivatives.

Peptide AnalogueModification from Core SequenceTarget Receptor FamilyObserved EffectReference
Ac-His-D-Phe(4-CF₃)-Nle-Trp-NH₂N-terminal acetylation, His and D-Phe(4-CF₃) substitution, Trp replaces PheMelanocortin (hMC1R)Potent and selective hMC1R agonist. nih.gov
RF9 (N-Acyl-Arg-Phe-NH₂)N-terminal acylation, deletion of Phe and NleNeuropeptide FF (NPFF)Nonselective antagonist of hNPFFR1 and hNPFFR2. acs.org
Ac-His-(pI)DPhe-Arg-Trp-NH₂N-terminal acetylation, (pI)DPhe and Trp substitutionsMelanocortin (mMC3R/mMC4R)Partial agonist/antagonist at mMC3R, potent agonist at mMC4R. acs.org
[Dmt¹]DALDADmt and D-Arg substitutions, Lys replaces PheOpioid (MOR)Highly potent MOR agonist. mdpi.com

Future work will likely involve creating extensive libraries of H-Phe-Nle-Arg-Phe-NH₂ analogues, incorporating modifications like those listed above to develop ligands that can selectively target one receptor subtype over another, which is essential for minimizing off-target effects in potential therapeutic applications.

Exploration of Novel Biological Roles and Mechanistic Insights

While H-Phe-Nle-Arg-Phe-NH₂ and related peptides are known to interact with NPFF receptors and modulate pain and opioid signaling, their full spectrum of biological roles is likely much broader. acs.org Future research will delve into uncovering novel functions and the precise molecular mechanisms that underpin them.

The structural similarity of the core motif to other peptide families, such as bombesin (B8815690) and melanocortin agonists, suggests potential cross-reactivity or involvement in other physiological systems. nih.govresearchgate.net For example, bombesin receptors are implicated in cancer cell proliferation, while melanocortin receptors regulate energy homeostasis, pigmentation, and inflammation. nih.govresearchgate.net Investigating the activity of H-Phe-Nle-Arg-Phe-NH₂ at these other receptors could reveal new therapeutic avenues.

Mechanistic studies will also become more sophisticated. Beyond simple binding and signaling assays, researchers will employ advanced techniques to understand how the peptide interacts with its receptor. This includes:

Cryo-Electron Microscopy (Cryo-EM): To determine the high-resolution structure of the peptide bound to its receptor, revealing the precise binding pocket and the conformational changes that lead to receptor activation.

Advanced Fluorescence and Resonance Energy Transfer Techniques: To study the dynamics of ligand-receptor interaction and signaling complex formation in living cells.

These detailed mechanistic insights are critical for the rational design of next-generation drugs based on the H-Phe-Nle-Arg-Phe-NH₂ scaffold.

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological impact of H-Phe-Nle-Arg-Phe-NH₂, future research must integrate its study with "omics" technologies. This systems-biology approach can reveal the global changes that occur in a cell or organism in response to the peptide, moving beyond a single target to a network-level view.

Proteomics: By analyzing changes in the entire proteome after treatment with H-Phe-Nle-Arg-Phe-NH₂, researchers can identify downstream signaling pathways and novel protein interaction partners.

Transcriptomics: Measuring genome-wide changes in gene expression can reveal the genetic programs regulated by the peptide's signaling cascade.

Metabolomics: Analyzing the global metabolic profile can uncover the peptide's influence on cellular metabolism and identify biomarkers of its activity.

For example, a proteomics study could reveal that H-Phe-Nle-Arg-Phe-NH₂ not only activates its primary G protein pathway but also recruits specific β-arrestins, leading to a distinct downstream signaling signature. thno.org Similarly, integrating multi-omics methods could help to precisely dissect the molecular mechanisms behind its effects, as has been suggested for other peptide analogues like those for the GLP-2 receptor. mdpi.com This holistic approach will be indispensable for understanding the full physiological consequences of modulating a specific peptide signaling pathway and for identifying potential unexpected effects or new therapeutic opportunities.

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